molecular formula C16H27NO5 B3043772 Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate CAS No. 916791-39-4

Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate

Cat. No.: B3043772
CAS No.: 916791-39-4
M. Wt: 313.39 g/mol
InChI Key: JDIFHIYGJWKGHP-UHFFFAOYSA-N
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Description

Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate is a chemical compound with the molecular formula C16H27NO5 and a molecular weight of 313.39 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of a piperidine ring, a butyrate ester, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-diketones.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the piperidine nitrogen to prevent unwanted side reactions during subsequent steps.

    Formation of the Butyrate Ester: The butyrate ester is formed by reacting the piperidine derivative with ethyl acetoacetate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules and drug candidates.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate involves its role as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the molecule, allowing selective reactions at other functional groups. The piperidine ring and butyrate ester provide sites for further functionalization, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

Ethyl 3-Oxo-4-(1-Boc-4-piperidyl)butyrate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate
  • 4-(4-ethoxy-2,4-dioxobutyl)-1-piperidinecarboxylic acid tert-butyl ester

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-5-21-14(19)11-13(18)10-12-6-8-17(9-7-12)15(20)22-16(2,3)4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIFHIYGJWKGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165700
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-39-4
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-4-piperidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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